N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group and a propanamide linker connected to a pyrido-triazinone moiety. The compound’s structural complexity arises from its hybrid architecture, combining a carbohydrate-like pyran ring with a heteroaromatic triazinone system.
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-18-7-5-17(6-8-18)23(11-14-31-15-12-23)16-24-21(28)10-9-19-22(29)27-13-3-2-4-20(27)26-25-19/h2-8,13H,9-12,14-16H2,1H3,(H,24,28) |
InChI Key |
GGHMALCAYGVCQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-methoxyphenyl tetrahydropyran and 4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl propanoic acid. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyridotriazinone moiety can be reduced to form dihydropyridotriazinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, dihydropyridotriazinone derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the tetrahydro-2H-pyran scaffold with 3-(4-methoxyphenyl)-3-phenyl-propanamide (), but differs in the substitution of the pyrido-triazinone group instead of a phenyl ring. This substitution likely enhances polar interactions due to the triazinone’s electron-deficient aromatic system.
- Compared to 4-((4-(4-(6-morpholinopyridin-3-yl)-1H-1,2,3-triazol-1-yl)-phenyl)sulfonyl)-N-((tetrahydro-2H-pyran-2-yl)oxy)carboxamide (), the target lacks a sulfonyl-triazole linkage but includes a pyrido-triazinone, which may confer distinct solubility and target-binding profiles.
Spectroscopic and Chromatographic Comparisons
NMR and MS/MS Fragmentation Patterns
- NMR Analysis: Compounds with tetrahydro-pyran and propanamide groups, such as those in and , exhibit characteristic 1H-NMR signals for the pyran ring (δ 3.5–4.5 ppm for oxygenated CH2 groups) and amide protons (δ 6.5–8.0 ppm). The pyrido-triazinone moiety in the target compound would likely show distinct aromatic proton shifts (δ 7.0–9.0 ppm) and carbonyl signals (δ 160–180 ppm in 13C-NMR).
- MS/MS Dereplication: Molecular networking () using cosine scores could cluster the target compound with analogs sharing fragmentation patterns from the pyran and triazinone moieties. For example, cleavage of the propanamide linker (C-N bond) and loss of the methoxyphenyl group (C7H7O) would generate diagnostic fragments.
Bioactivity and Structure-Activity Relationships (SAR)
Table 2: Hypothetical Bioactivity Based on Analogues
SAR Insights :
- The methoxyphenyl group in the target compound may enhance membrane permeability compared to polar glycosides like veronicoside ().
- The pyrido-triazinone system could mimic purine or pyrimidine bases, enabling interactions with nucleotide-binding proteins (e.g., kinases or DNA repair enzymes), similar to pyrimido-pyrimidinone derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
